Product packaging for Diazoethane(Cat. No.:CAS No. 1117-96-0)

Diazoethane

Cat. No.: B072472
CAS No.: 1117-96-0
M. Wt: 56.07 g/mol
InChI Key: WLXALCKAKGDNAT-UHFFFAOYSA-N
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Description

Diazoethane is a diazo compound in which the diazo group is attached to an ethylidene group. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N2 B072472 Diazoethane CAS No. 1117-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diazoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2/c1-2-4-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXALCKAKGDNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149710
Record name Ethane, diazo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1117-96-0
Record name Diazoethane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, diazo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, diazo-
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Foundational Aspects of Diazoethane Chemistry in Academic Research

Historical Development of Understanding Diazoalkanes and Diazoethane

The journey to understanding this compound is intrinsically linked to the broader discovery and study of diazo compounds. The initial breakthrough came in 1883 when the German chemist Theodor Curtius synthesized the first aliphatic diazo compound, ethyl diazoacetate. wikipedia.orgencyclopedia.comrsc.org This discovery opened the door to a new class of nitrogen-containing organic substances. Curtius' work laid the groundwork for future investigations into these reactive molecules. encyclopedia.comwikipedia.org

A pivotal moment in diazoalkane chemistry occurred in 1894 when Hans von Pechmann, another German chemist, successfully synthesized the simplest diazo compound, diazomethane (B1218177) (CH₂N₂). wikipedia.orgslideshare.net Von Pechmann's synthesis of this highly reactive yellow gas marked a significant milestone, providing chemists with a fundamental building block for a variety of chemical transformations. wikipedia.orgslideshare.netethz.ch The development of synthetic methods for diazomethane, such as the base-mediated decomposition of N-methyl nitrosamides, became crucial for its practical use in the laboratory. wikipedia.orgethz.chmasterorganicchemistry.com

The understanding of diazoalkanes continued to evolve with the synthesis of substituted analogues. For instance, 2,2,2-trifluorothis compound (B1242873) was first described in 1943 by Gilman and Jones. rsc.orgacs.org However, it was not until recent decades that this and other fluorinated diazoalkanes found regular application in organic synthesis, emerging as versatile reagents for creating fluorinated building blocks. rsc.orgacs.org The study of these derivatives has been crucial in understanding how substituents influence the stability and reactivity of the diazo group. rsc.orgchinesechemsoc.org Similarly, other diazoalkanes like diazoacetonitrile, first synthesized by Curtius in 1898, were initially overlooked due to safety concerns but have recently gained prominence with the development of safer handling protocols. nih.gov

The historical progression of diazoalkane chemistry, from Curtius's initial synthesis of ethyl diazoacetate to the exploration of various substituted diazoethanes, has provided a rich body of knowledge that informs the contemporary use of this compound in organic synthesis.

Conceptual Frameworks in this compound Reactivity

The reactivity of this compound is governed by its electronic structure, which can be described by resonance between two major forms. This electronic delocalization makes this compound a 1,3-dipole, a key characteristic that underpins much of its reactivity. wikipedia.org The primary modes of reaction for this compound and other diazoalkanes include cycloadditions, insertion reactions, and ylide formation.

1,3-Dipolar Cycloadditions: this compound readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, particularly alkenes and alkynes. wikipedia.orgacs.orgwikipedia.org In these reactions, the this compound adds across a π-system to form five-membered heterocyclic rings. acs.org For example, the reaction with an alkene initially forms a pyrazoline ring, which can then be used to synthesize cyclopropanes upon photolysis or thermolysis, with the expulsion of nitrogen gas. masterorganicchemistry.comacs.org The regioselectivity of these cycloadditions is influenced by the electronic nature of both the diazoalkane and the dipolarophile. wikipedia.orguzh.chnih.gov

C-H Insertion Reactions: A significant aspect of this compound chemistry is its ability to undergo insertion reactions into C-H bonds, a process often facilitated by transition metal catalysts. thieme-connect.comresearchgate.net Upon activation by a metal catalyst, the diazo compound is thought to form a metal carbene intermediate. rsc.orgthieme-connect.com This highly reactive species can then insert into a C-H bond, effectively forming a new C-C bond. thieme-connect.comlibretexts.org This methodology is a powerful tool for C-H functionalization, allowing for the direct introduction of an ethyl group into a molecule. thieme-connect.comresearchgate.net The Arndt-Eistert reaction is a classic example where a methylene (B1212753) group from a diazoalkane is inserted into a carboxylic acid, leading to homologation. wikipedia.orgwikipedia.org

Ylide Formation: this compound can react with heteroatoms bearing lone pairs of electrons, such as nitrogen, oxygen, and sulfur, to form ylides. thieme-connect.comresearchgate.net This transformation is typically catalyzed by transition metals like rhodium or copper, which generate a metal carbene that then reacts with the heteroatom. researchgate.net The resulting ylides, such as ammonium, oxonium, and sulfonium (B1226848) ylides, are themselves reactive intermediates that can undergo subsequent rearrangements, like the wikipedia.orgrsc.org-sigmatropic rearrangement, to form more complex molecular structures. researchgate.netscielo.org.mx This cascade of reactions provides a pathway to synthesize functionalized molecules containing heteroatoms. researchgate.netresearchgate.net

Significance of this compound in Contemporary Organic Synthesis Research

This compound and its derivatives continue to be highly significant in modern organic synthesis due to their versatility. acs.orgresearchgate.netresearchgate.net The ability to act as a precursor to carbenes, participate in cycloadditions, and undergo insertion reactions makes it a valuable C₂ building block. benthamdirect.comontosight.ai

A key area of contemporary research involves the use of transition metal catalysis to control the reactivity and selectivity of this compound reactions. researchgate.netbenthamdirect.com Catalysts based on rhodium, copper, and iron have been shown to be highly effective in mediating transformations such as cyclopropanation and C-H insertion. rsc.orgthieme-connect.com These catalytic systems allow for reactions to be performed under milder conditions and with greater control over the stereochemical outcome. acs.org

The synthesis of fluorinated organic compounds is another area where this compound analogues have a major impact. rsc.org Reagents like trifluorothis compound are used to introduce trifluoromethyl groups into organic molecules, a common motif in pharmaceuticals and agrochemicals. rsc.orgacs.org The development of methods for the synthesis of monofluorothis compound and difluorothis compound further expands the toolbox for fluorine chemistry. chinesechemsoc.org

Furthermore, the development of safer methods for handling diazoalkanes has been a crucial advancement. ethz.chresearchgate.net Due to the potentially explosive nature of low molecular weight diazo compounds, in-situ generation techniques have been developed. ethz.chnih.govresearchgate.net These methods, often employed in continuous flow systems, generate the reactive diazo species in the presence of the substrate, minimizing the concentration of the hazardous reagent at any given time and making these powerful transformations more amenable to larger-scale applications. rsc.orgresearchgate.net

The ongoing research into the catalytic applications, development of new this compound-based reagents, and safer reaction protocols ensures that this compound chemistry will remain a vital and evolving field within organic synthesis. researchgate.netresearchgate.net

Advanced Synthetic Methodologies for Diazoethane and Its Structural Analogues

Precursor-Based Strategies for Diazoethane Generation

The synthesis of this compound and its analogues often relies on the transformation of stable precursor molecules. These methods provide a degree of control over the generation of the reactive diazo species.

Alkaline Hydrolysis of N-Nitroso Derivatives

A classical and widely employed method for generating diazoalkanes involves the base-catalyzed decomposition of N-nitroso compounds. scielo.br For this compound, precursors such as N-ethyl-N-nitrosourea are utilized. scielo.brlookchem.com The reaction is typically carried out by treating the N-nitroso derivative with a strong base, such as potassium hydroxide, in a suitable solvent system. lookchem.comslideshare.net The stability of N-nitroso-N-ethylurea is pH-dependent, and it is highly reactive, particularly in the presence of nucleophilic reagents. lookchem.com The alkaline hydrolysis leads to the formation of the this compound gas, which is often co-distilled with a solvent like ether for immediate use in subsequent reactions. slideshare.netwikipedia.org

Commonly used N-nitroso precursors for diazomethane (B1218177), a close analogue of this compound, include N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and N-methyl-N-nitrosourea (MNU). scielo.bracs.org The choice of precursor is often guided by factors such as commercial availability, stability, and the byproducts formed during the reaction. acs.org For instance, the decomposition of N-methyl-N-nitrosoamine derivatives in the presence of a base like KOH results in the formation of diazomethane, water, and a byproduct that requires subsequent removal. acs.org

Diazo Transfer Reactions for Substituted Diazoethanes

Diazo transfer reactions represent a versatile method for the synthesis of substituted diazo compounds. This process involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to a carbon acid acceptor. scielo.brwikipedia.org The reaction is facilitated by a weak base, such as triethylamine (B128534) or DBU. wikipedia.org

The mechanism involves the attack of the enolate of the carbon acid at the terminal nitrogen of the sulfonyl azide, followed by proton transfer and elimination of a sulfonamide anion. wikipedia.org While tosyl azide was historically used, modern methods often employ alternative reagents like p-acetamidobenzenesulfonyl azide or methanesulfonyl azide to improve safety and ease of product separation. wikipedia.orgorganic-chemistry.org This methodology is particularly effective for preparing α-diazoesters and other substituted diazoethanes from compounds with an activated methylene (B1212753) group. scielo.brorganic-chemistry.org Continuous flow processes have been developed for diazo transfer reactions, enabling the safe generation and immediate use of reactive species like triflyl azide for the synthesis of various α-diazocarbonyl compounds. nih.gov

Bamford-Stevens and Related Eliminations from Hydrazones

The Bamford-Stevens reaction provides a route to diazo compounds through the base-mediated decomposition of tosylhydrazones. chemtube3d.comwikipedia.org This reaction can be used to convert ketones and aldehydes into alkenes, with a diazo compound formed as an isolable intermediate. chemtube3d.com The reaction conditions, particularly the solvent, influence the final product; aprotic solvents tend to favor the formation of Z-alkenes, while protic solvents yield a mixture of E- and Z-alkenes. wikipedia.org

The initial step involves the formation of a diazo compound from the tosylhydrazone. wikipedia.org In protic solvents, this diazo intermediate can decompose to a carbenium ion, whereas in aprotic solvents, it forms a carbene. wikipedia.org Variations of this method, such as the Shapiro reaction, which uses alkyllithium reagents as the base, are also widely used. wikipedia.org The Bamford-Stevens reaction has been adapted for various synthetic applications, including the synthesis of 3-substituted indazoles and in tandem reactions like the rhodium-catalyzed Bamford-Stevens/thermal aliphatic Claisen rearrangement. wikipedia.org A notable application is the vacuum pyrolysis of tosylhydrazone salts, which can produce pure, solvent-free diazo compounds. orgsyn.org

In Situ Generation Protocols for this compound Intermediates

Given the hazardous nature of diazoalkanes, in situ generation methods, where the reactive species is generated and consumed in the same reaction vessel, are highly advantageous. These protocols enhance safety by avoiding the accumulation of explosive intermediates.

Continuous-flow reactors have emerged as a powerful tool for the safe in situ generation of diazomethane and, by extension, this compound. researchgate.net These systems allow for the on-demand production of the diazo compound, which is then immediately reacted with a substrate. For example, diazomethane can be generated from precursors like N-methyl-N-nitrosourea in a flow system and directly used for reactions such as the methylation of carboxylic acids. acs.org The use of membrane separation technology in these reactors can further enhance safety by avoiding distillation. researchgate.net

Another innovative in situ approach involves a "click and release" reaction between an enamine and a sulfonyl azide at low temperatures, which generates diazomethane without the need for a base. diva-portal.org This method has been successfully applied to the synthesis of methyl esters and diazoketones. diva-portal.org The in situ generation of diazo compounds is also crucial for photochemical carbene-transfer reactions, as it minimizes unwanted side reactions by keeping the concentration of the diazoalkane low. nih.gov

Synthesis of Specifically Modified this compound Derivatives

The synthesis of this compound derivatives with specific functional groups, such as esters, allows for a wide range of subsequent chemical transformations.

Preparation of Alpha-Diazoesters

Alpha-diazoesters are valuable synthetic intermediates, and various methods have been developed for their preparation. organic-chemistry.org A common strategy involves the acylation of a pre-formed diazoalkane, but this method has limitations. scielo.br

A more general and efficient approach is the diazo transfer reaction to β-keto esters or α-acylated esters. organic-chemistry.orgacs.org For instance, the TiCl₄-mediated reaction of an ester with benzoyl chloride produces an α-benzoylated ester, which can then undergo diazo transfer using p-acetamidobenzenesulfonyl azide to yield the corresponding α-diazo ester in good yields. organic-chemistry.orgacs.org This method is suitable for the gram-scale preparation of these compounds. organic-chemistry.org

Other methods for synthesizing α-diazoesters include:

The reaction of α-hydrazonoesters with a catalytic amount of Cu(OAc)₂ in the presence of oxygen. researchgate.net

Treatment of bromoacetates with N,N'-ditosylhydrazine. organic-chemistry.org

Microwave-assisted synthesis from 2-phenylacetates and tosyl azide, which offers a rapid and efficient route. sioc-journal.cn

The use of polymer-supported benzenesulfonyl azide as a safer diazo transfer reagent. organic-chemistry.org

The development of specifically modified this compound derivatives, such as aromatic substituted 2,2,2-trifluoro diazoethanes, has expanded the scope of their application in synthesizing complex fluorinated molecules. eurekaselect.comresearchgate.netbenthamdirect.com

Synthesis of Alpha-Diazoketones via this compound-Derived Reagents

The synthesis of α-diazoketones is a fundamental transformation in organic chemistry, providing versatile intermediates for a variety of subsequent reactions. The acylation of diazoalkanes, such as this compound, stands as a primary and historically significant method for preparing acyclic terminal α-diazoketones. scielo.br This approach typically involves the reaction of an activated carboxylic acid derivative, most commonly an acyl chloride or a mixed anhydride (B1165640), with a diazoalkane. organic-chemistry.org

The most established of these methods is the Arndt-Eistert synthesis, where an acid chloride is treated with at least two equivalents of a diazoalkane like diazomethane or its homologue, this compound, at low temperatures (typically 0°C or below). organic-chemistry.orgresearchgate.net The use of excess diazoalkane is crucial to neutralize the hydrogen chloride byproduct that forms during the reaction, which would otherwise react with the α-diazoketone product to yield an undesired α-chloroketone (a reaction known as the Nierenstein process). scielo.bracs.org To minimize the amount of hazardous diazoalkane required, calcium oxide can be employed as an effective acid scavenger, allowing the reaction to proceed with a stoichiometric amount of the diazo reagent. scielo.brorganic-chemistry.org

An alternative to acyl chlorides is the use of mixed anhydrides as acylating agents. researchgate.net This method is particularly useful when the corresponding acyl chloride is not stable or readily accessible. scielo.br The mixed anhydride can be prepared in situ by reacting a carboxylic acid with reagents like ethyl chloroformate or dicyclohexylcarbodiimide, followed by the introduction of the diazoalkane solution. scielo.bracs.orgresearchgate.net This approach has been successfully applied to the large-scale synthesis of chiral α-diazoketones derived from Boc-protected α-amino acids, yielding crystalline and stable products. acs.orgresearchgate.net These amino acid-derived diazoketones are valuable as shelf-stable reagents for further synthetic applications. acs.orgresearchgate.net

While the direct acylation of diazoalkanes is a powerful tool, several alternative strategies have been developed to circumvent the use of the highly toxic and explosive diazomethane and its analogues. These include diazo-transfer reactions and the oxidation of N-(tert-butyldimethylsilyl)hydrazones. scielo.brresearchgate.net For instance, N-isocyanotriphenylimino phosphorene has been used as a substitute for diazomethane in the synthesis of α-diazoketones. scielo.brresearchgate.net

Methodologies for Fluorinated this compound Analogues

The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. Fluorinated this compound analogues are valuable reagents for synthesizing a wide range of fluorine-containing compounds. rsc.org Although known for decades, the application of these reagents in organic synthesis has seen a surge in interest in recent years. acs.orgresearchgate.net

2,2,2-Trifluorothis compound (B1242873) (CF₃CHN₂)

2,2,2-Trifluorothis compound is the most extensively studied fluorinated this compound analogue. rsc.org It was first described in 1943 by Gilman and Jones, who synthesized it from trifluoroethylamine and nitrous acid. rsc.org Due to the strong electron-withdrawing nature of the trifluoromethyl group, CF₃CHN₂ exhibits reduced nucleophilicity at the diazo carbon compared to its non-fluorinated counterpart, which influences its reactivity. rsc.org

Modern synthetic methodologies often focus on the in situ generation of 2,2,2-trifluorothis compound to avoid handling the potentially hazardous pure compound. A significant breakthrough was the development of a method using an achiral Fe(III) porphyrin catalyst where the reagent is generated in situ from trifluoroethylamine in water, facilitating its direct use in reactions like the cyclopropanation of olefins. rsc.org Enzymatic methods have also been developed; for example, cytochrome P450-based biocatalytic platforms can synthesize α-CF₃ organoborons from trifluorodiazoalkanes. nih.gov

Other Fluorinated Analogues

Research has also extended to other fluorinated diazoalkanes. For instance, palladium-catalyzed C-H functionalization reactions using fluorinated diazoalkanes have been developed to synthesize gem-difluoro olefins. nih.gov This approach involves a reaction sequence of C-H functionalization followed by β-fluoride elimination. nih.gov

The synthesis of diazidodifluoromethane, a stable derivative of the highly explosive diazidomethane, has also been reported. rsc.org It is prepared from dibromodifluoromethane (B1204443) and sodium azide. rsc.org Furthermore, continuous-flow processes have been developed for the preparation of fluorinated diazoalkanes, such as reacting a β,β-difluoroalkylamine with an organic nitrite, offering a safer and more controlled synthetic route. google.com The use of fluoroalkyl N-sulfonyl hydrazones as stable diazo surrogates has also become a common strategy in carbene transfer reactions. researchgate.net

Mechanistic Elucidation of Diazoethane Mediated Transformations

Generation and Reactivity of Carbene Intermediates from Diazoethane

This compound is a prominent source for the generation of ethylidene, a carbene intermediate. The pathways to this intermediate and its subsequent reactions are central to the utility of this compound in organic synthesis. The generation of carbenes from diazo compounds is a classic and widely utilized method for producing these reactive species.

The decomposition of diazo compounds, including this compound, through thermal or photochemical methods is a primary route for generating carbene intermediates. libretexts.org This process involves the extrusion of a stable nitrogen molecule (N₂), a significant driving force for the reaction. tuni.fiu-tokyo.ac.jp

Thermal Decomposition : When heated, this compound can lose a molecule of nitrogen gas to form the corresponding carbene, ethylidene. This method is straightforward but can sometimes lead to a lack of selectivity, as the high energy involved can promote undesired side reactions. tuni.fi

Photochemical Decomposition : Irradiation of diazo compounds with light provides an alternative pathway to carbenes. tuni.fimasterorganicchemistry.com Photolysis can generate carbenes under milder conditions than thermolysis. The process can create an excited state of the diazo compound, which then decomposes to the carbene. tuni.fi It has been noted that photochemical generation might be complicated by reactions occurring from the excited states of the diazo precursors themselves. The photolysis of diazirines, isomers of diazo compounds, can also lead to the formation of carbenes, often in equilibrium with the corresponding diazo compound. nih.gov Depending on the substituents, photolysis can result in different spin states of the carbene (singlet or triplet), which can influence the subsequent reaction pathways. egyankosh.ac.in For instance, photolysis of diazomethane (B1218177) in the liquid phase typically yields the singlet carbene initially. egyankosh.ac.in

The generated carbene is a highly reactive, divalent species that can undergo various transformations, including insertions and cyclopropanations. egyankosh.ac.in

An alternative to generating free carbenes involves the use of transition metals. Diazo compounds react with various transition metal salts and complexes (e.g., copper, rhodium, palladium) to form metal-carbene complexes, often referred to as carbenoids. libretexts.orgu-tokyo.ac.jpwikipedia.org

The formation of a metal-carbenoid occurs when the diazo compound coordinates to a metal center, followed by the extrusion of nitrogen gas. wikipedia.orgacs.org The resulting species is a metal-bound carbene, which exhibits reactivity that is often complementary to that of a free carbene. These carbenoids are electrophilic at the carbene carbon. u-tokyo.ac.jpacs.org The use of metals provides greater control and selectivity over the carbene transfer reactions. researchgate.net

The characterization of these transient metal-carbene intermediates is challenging but has been achieved in some cases through spectroscopic and diffraction techniques. acs.orgresearchgate.net The stability and reactivity of the metal-carbenoid are influenced by the metal, its ligands, and the substituents on the diazo compound. u-tokyo.ac.jpacs.org For example, rhodium-carbenes derived from diazo compounds are highly reactive and can participate in a wide array of C-H insertion reactions with significant selectivity controlled by steric and electronic factors. acs.org Computational studies using Density Functional Theory (DFT) have been employed to understand the energetics of these species, showing, for instance, that the energy barrier for C-H insertion is lower for rhodium carbenoids compared to copper or ruthenium carbenoids in the case of diazomethane. u-tokyo.ac.jp

Thermal and Photochemical Pathways to Carbenes

Detailed Mechanistic Studies of Reaction Pathways

Investigating the intricate details of reaction mechanisms involving this compound-derived intermediates requires a combination of advanced spectroscopic, kinetic, and computational techniques.

The direct observation and characterization of the short-lived species generated from this compound are paramount for mechanistic elucidation. Various spectroscopic methods are employed for this purpose.

Laser Flash Photolysis (LFP) : This technique is used to study transient species at room temperature. acs.org LFP of a diazo compound generates the carbene, whose absorption spectrum and decay kinetics can be monitored on a microsecond or nanosecond timescale. mdpi.com For example, LFP of diphenyldiazomethane derivatives in solution produced transient absorption bands assigned to the corresponding triplet carbene. mdpi.com

Matrix Isolation Spectroscopy : By photolyzing diazo compounds in an inert gas matrix (like argon) at cryogenic temperatures (e.g., 3-77 K), the resulting carbene intermediates can be trapped and studied using techniques like UV-vis and Electron Spin Resonance (ESR) spectroscopy. acs.orgmdpi.com ESR is particularly useful for identifying triplet state carbenes. acs.org

NMR Spectroscopy : While carbenes themselves are typically too short-lived for conventional NMR, their precursors and certain stable reaction products or intermediates can be characterized. Hyperpolarized NMR has been used to detect and characterize unstable diazo-isomers formed from the photoisomerization of diazirines, providing insight into their formation and kinetic evolution. nih.gov

These studies have provided direct evidence for the existence of carbene intermediates and have allowed for the measurement of their electronic spectra and reaction rates with various trapping agents. acs.orgmdpi.com

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.orglibretexts.org In the context of this compound reactions, substituting hydrogen atoms with deuterium (B1214612) can provide significant mechanistic insights.

A deuterium KIE (kH/kD) is observed when a C-H bond is cleaved in the transition state of the rate-limiting step. libretexts.org For reactions involving this compound, this could apply to subsequent reactions of the ethylidene carbene, such as C-H insertion. Studies on the pyrolysis of deuterated pyrazolines, which are formed from the cycloaddition of diazo compounds with alkenes, have shown significant isotope effects. For example, the pyrolysis of 3-methyl-3-carbomethoxy-1-pyrazoline deuterated at the C-4 position exhibited a kH/kD of 1.36, consistent with a mechanism where the C-4 hydrogen migrates in a process concerted with nitrogen loss. cdnsciencepub.com Such studies help to distinguish between stepwise and concerted mechanisms. Theoretical calculations of KIEs can also be compared with experimental results to further validate proposed reaction pathways. mdpi.com

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of reactions and characterizing the structures of transition states.

Density Functional Theory (DFT) : DFT calculations are widely used to investigate the mechanisms of reactions involving diazo compounds. aphrc.orgnih.gov These studies can compute the geometries and energies of reactants, products, intermediates, and transition states. For the 1,3-dipolar cycloaddition reactions of diazomethane, DFT calculations at the B3LYP level have shown that the reaction proceeds through a one-step, asynchronous transition state. aphrc.orgnih.gov

Intrinsic Reaction Coordinate (IRC) : IRC calculations are performed to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. nih.govnih.gov This analysis can reveal the sequence of bond-forming and bond-breaking events. For instance, in the cycloaddition of methyl diazoacetate with an enamine, the IRC showed that C-N bond formation is significantly more advanced than C-C bond formation in the transition state. nih.gov

Molecular Electronic Density Theory (MEDT) : This theory has been applied to study the 1,3-dipolar cycloaddition reactions of diazomethane, providing insights into the chemo-, regio-, and stereoselectivity of these transformations. aphrc.orgnih.gov

These computational analyses allow for the determination of activation energy barriers, reaction exothermicities, and the influence of solvents on the reaction pathway. nih.govacs.org For example, in the reaction between diazomethane and ethylene, calculations showed that the Gibbs energy barrier for nitrogen elimination from the resulting pyrazoline is higher than the barrier for its formation. acs.org Such detailed energetic information is crucial for a complete understanding of the reaction mechanism.

Reactivity Profiles and Synthetic Applications of Diazoethane

Carbon-Hydrogen (C-H) Insertion Reactions

The insertion of a carbene, generated from diazoethane, into a carbon-hydrogen bond is a potent strategy for C-H functionalization. This transformation allows for the direct conversion of otherwise unreactive C-H bonds into new C-C bonds, offering efficient pathways to complex molecular architectures. These reactions are typically mediated by transition metal catalysts, most notably those based on rhodium and copper, which facilitate the formation of a metal-carbene intermediate.

Intermolecular C-H Functionalization with this compound

Intermolecular C-H insertion reactions involve the reaction of this compound with a separate substrate molecule. These reactions are synthetically valuable for creating new bonds but are often challenged by issues of reactivity and selectivity. The development of sophisticated catalysts has been crucial in overcoming these challenges.

Dirhodium(II) complexes, such as rhodium(II) acetate (B1210297), are highly effective catalysts for these transformations. fishersci.ca They react with this compound to form a rhodium-carbene intermediate, which is the key reactive species that enables the C-H insertion. Copper catalysts, like copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex, have also been employed, providing a more economical alternative for promoting C-H functionalization with diazo compounds. fishersci.at These base-metal catalysts have shown promise in reactions involving unactivated C(sp³)–H bonds. fishersci.at

Research has demonstrated the functionalization of various hydrocarbons. For instance, the reaction of diazo compounds like ethyl diazoacetate (a common surrogate for studying this compound reactivity) with saturated hydrocarbons such as cyclohexane (B81311) or ethers like tetrahydrofuran (B95107) (THF) leads to the corresponding ethylated products. fishersci.at In the case of THF, insertion typically occurs at the C-H bond alpha to the ether oxygen due to its activation.

Table 1: Examples of Intermolecular C-H Insertion Reactions

SubstrateDiazo CompoundCatalystProductYield (%)Reference
CyclohexaneEthyl DiazoacetateRhodium(II) acetateEthyl cyclohexylacetateGood americanelements.com
TetrahydrofuranEthyl DiazoacetateCopper(I) Triflate Toluene ComplexEthyl (tetrahydrofuran-2-yl)acetateModerate fishersci.at
Triethylamine (B128534)Ethyl Diazoacetate"Sandwich" Diimine-Copper(I)Ethyl 2-(diethylamino)butanoate75 fishersci.at
N-MethylpyrrolidoneEthyl Diazoacetate"Sandwich" Diimine-Copper(I)Ethyl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate62 fishersci.at

Intramolecular C-H Insertion for Ring Formation

When the diazo functionality and a C-H bond are present within the same molecule, an intramolecular C-H insertion can occur, leading to the formation of a new ring. This strategy is particularly powerful for the synthesis of carbocyclic systems, with five-membered rings being the most commonly formed products due to favorable transition state energetics. nih.gov

Rhodium(II) catalysts, especially rhodium(II) acetate (Rh₂(OAc)₄), are exceptionally efficient for these cyclization reactions. ereztech.com For example, α-aryl-α-diazo ketones can be smoothly converted into the corresponding α-aryl cyclopentanones. ereztech.com This process involves the formation of a rhodium-carbene which then inserts into a C-H bond of an adjacent alkyl chain. These reactions often proceed with high diastereoselectivity, which can be predicted based on a chair-like cyclic transition state model. nih.gov

The utility of this method has been demonstrated in the synthesis of various fused bicyclic and polycyclic frameworks, which are common motifs in natural products and pharmaceuticals. nih.govereztech.com

Table 2: Examples of Intramolecular C-H Insertion for Ring Formation

Diazo SubstrateCatalystProductYield (%)Reference
1-Diazo-4-phenylbutan-2-oneRhodium(II) acetate2-PhenylcyclopentanoneHigh ereztech.com
1-Diazo-5-phenylpentan-2-oneRhodium(II) octanoate2-PhenylcyclohexanoneEfficient fishersci.ca
Cycloalkyl α-diazo α-phosphoryl esterRhodium(II) acetateFused bicyclic α-phosphoryl-γ-butyrolactone10-80 fishersci.ca

Control of Regioselectivity and Diastereoselectivity in C-H Activation

A significant challenge in C-H insertion reactions is controlling where the reaction occurs (regioselectivity) and the spatial arrangement of the newly formed bonds (diastereoselectivity). The outcome of these reactions is highly dependent on both the structure of the substrate and the catalyst employed. fishersci.caamericanelements.com

The ligands on the dirhodium(II) catalyst play a crucial role in directing the insertion. americanelements.com Electron-withdrawing ligands on the catalyst generally increase its reactivity. The steric bulk of the catalyst's ligands can direct the insertion towards less hindered C-H bonds. For example, bulky rhodium(II) carboxylate catalysts can favor insertion into primary C-H bonds over more electronically favored secondary or tertiary positions. americanelements.com

Substrate electronics also play a key role. C-H bonds adjacent to heteroatoms (e.g., oxygen in ethers) or in benzylic positions are electronically activated and are generally more reactive towards insertion. fishersci.com In intramolecular reactions, the formation of five-membered rings is strongly preferred kinetically, often overriding purely electronic preferences for insertion. nih.gov The diastereoselectivity of the insertion is often controlled by minimizing steric interactions in the transition state, with the metal carbene approaching the C-H bond from the least hindered trajectory. nih.gov

Heteroatom-Hydrogen (X-H) Insertion Reactions

This compound is also highly effective in reactions involving insertion into heteroatom-hydrogen (X-H) bonds, where X is typically oxygen or nitrogen. These reactions provide direct and efficient routes for the formation of C-O and C-N bonds and are fundamental transformations in organic synthesis.

Oxygen-Hydrogen (O-H) Insertion with Carboxylic Acids and Alcohols

The reaction of diazo compounds with carboxylic acids and alcohols is a well-established method for forming esters and ethers, respectively. The classic example is the reaction with carboxylic acids, which is often rapid and high-yielding, proceeding through protonation of the diazo compound followed by nucleophilic substitution. wikipedia.org For less acidic substrates like alcohols, or for more sterically hindered and less basic diazo compounds, a catalyst is often required. wikipedia.orgamericanelements.com

Transition metals like rhodium, iridium, and copper, as well as metal-free catalysts such as tropylium (B1234903) ions, can effectively promote O-H insertion. wikipedia.orgnih.gov These catalysts generate a reactive carbene intermediate that readily inserts into the O-H bond. The reaction is generally high-yielding and tolerates a wide range of functional groups. nih.govfishersci.at Photochemical methods have also been developed, where light is used to generate the carbene from the diazoalkane. americanelements.com

Table 3: Examples of O-H Insertion Reactions

SubstrateDiazo CompoundCatalyst/ConditionsProductYield (%)Reference
Benzoic AcidEthyl DiazoacetateTropylium (BF₄)Ethyl 2-benzoyloxyacetateup to 99 nih.govfishersci.at
Acetic AcidThis compoundNoneEthyl acetateHigh wikipedia.org
EthanolThis compoundPhotochemicalDiethyl etherHigh americanelements.com
Various AlcoholsDiaryl diazomethanesPhotochemicalCorresponding ethersup to 99 americanelements.com

Nitrogen-Hydrogen (N-H) Insertion Reactions

The insertion of carbenes derived from this compound into N-H bonds is a powerful method for constructing C-N bonds, providing direct access to α-amino acid derivatives and other nitrogen-containing compounds. wikipedia.org These reactions are typically catalyzed by rhodium(II) or iron(III) complexes. wikipedia.orgtcichemicals.com

The reaction of diazoesters with amines in the presence of a catalyst like rhodium(II) acetate yields the corresponding N-substituted amino acid esters in high yields. wikipedia.org The process has been extended to the synthesis of dipeptides by using N-protected amino acid amides as the N-H insertion partner. wikipedia.org

A significant challenge in these reactions is the potential for the amine substrate, being a Lewis base, to coordinate to and deactivate the Lewis acidic metal catalyst. This can be particularly problematic with aliphatic amines. fishersci.co.uk To overcome this, catalyst systems have been developed where the metal center is sterically protected, or cooperative catalysis is used to facilitate the reaction. fishersci.co.uk For example, a dual-catalyst system using an achiral copper complex and a chiral amino-thiourea has been shown to be highly effective for enantioselective N-H insertions into aliphatic amines. fishersci.co.uk

Table 4: Examples of N-H Insertion Reactions

SubstrateDiazo CompoundCatalystProductYield (%)Reference
AnilineEthyl DiazoacetateFe(TPP)ClEthyl N-phenylglycinate68-97 tcichemicals.com
Benzyl CarbamateMethyl 2-diazophenylacetateChiral Dirhodium(II)Methyl N-(benzyloxycarbonyl)phenylglycinate62-92 wikipedia.org
Secondary AminesEthyl DiazoacetateRu-PMOF-1(Hf)N,N-disubstituted glycinatesup to 92 fishersci.ca
Primary AnilinesDiethyl Diazomalonate[Ir(cod)Cl]₂Diethyl 2-(arylamino)malonate86-93 americanelements.com

Silicon-Hydrogen (Si-H) Insertion Reactions

The insertion of the carbene derived from this compound into silicon-hydrogen (Si-H) bonds represents a direct method for the formation of new silicon-carbon bonds. This reaction typically proceeds via the generation of an ethylidene carbene, which then inserts into the Si-H bond.

Research has shown that this compound reacts with phenylsilane (B129415) to yield ethylphenylsilane. rsc.org This reaction often requires photolytic or copper-catalyzed conditions to facilitate the decomposition of this compound and subsequent carbene insertion. rsc.org The mechanism is thought to involve the insertion of the generated ethylidene carbene into the Si-H bond. rsc.org Studies using radioactive tracers have supported the direct insertion of ethylidene. rsc.org

The efficiency of these insertion reactions can be influenced by steric factors around the silicon atom. rsc.org While diazomethane (B1218177) has been more extensively studied for Si-H insertions, the reactivity of this compound follows a similar pattern, albeit with the introduction of an ethyl group instead of a methyl group. rsc.orgresearchgate.netrsc.org The development of catalytic systems, often employing transition metals like copper, rhodium, and iron, has been crucial in promoting the efficiency and selectivity of these insertion reactions. researchgate.netrsc.orgthieme-connect.com For instance, iron(II) salts have been shown to catalyze the Si-H insertion of α-diazo esters under mild conditions, a principle that extends to other diazoalkanes. thieme-connect.com

Table 1: Examples of Catalysts in Si-H Insertion Reactions
Catalyst TypeMetalKey Features
Copper ComplexesCuPromotes carbene formation from diazoalkanes for Si-H insertion. rsc.orgresearchgate.net
Rhodium ComplexesRhEffective for catalytic asymmetric Si-H insertions. nih.gov
Iron ComplexesFeSimple iron(II) salts can catalyze Si-H insertion under mild conditions. thieme-connect.com
Palladium ComplexesPdMechanism can involve oxidative addition of the Si-H bond to a Pd(0) center. nih.govescholarship.org

Sulfur-Hydrogen (S-H) and Selenium-Hydrogen (Se-H) Insertion Reactions

This compound undergoes insertion reactions with compounds containing sulfur-hydrogen (S-H) and selenium-hydrogen (Se-H) bonds, providing a direct route to the formation of ethyl thioethers and ethyl selenoethers, respectively. These reactions are analogous to the insertions into O-H and N-H bonds.

The reaction of diazoalkanes with thiols (R-SH) leads to the formation of the corresponding thioethers. This transformation is generally efficient and proceeds under mild conditions. The higher acidity of thiols compared to alcohols facilitates the reaction. Similarly, selenols (R-SeH) react with diazoalkanes to afford selenoethers. acs.org

The mechanism of these insertion reactions is believed to proceed through the protonation of the diazoalkane by the acidic S-H or Se-H group, followed by nucleophilic attack of the resulting thiolate or selenolate anion on the ethyl diazonium intermediate. This process results in the formation of the corresponding ethyl sulfide (B99878) or selenide (B1212193) and the liberation of nitrogen gas.

Catalysis can also play a role in these transformations. For example, copper-catalyzed reactions of diazo compounds with selenoesters have been reported to produce α-(alkyl- or arylseleno)methyl ketones. researchgate.net While this is not a direct Se-H insertion, it highlights the reactivity of diazoalkanes with selenium-containing compounds.

Cycloaddition Reactions Initiated by this compound

This compound is a valuable 1,3-dipole that participates in various cycloaddition reactions, leading to the formation of five-membered rings and cyclopropanes. These reactions are fundamental in synthetic organic chemistry for constructing cyclic systems.

The reaction of this compound with alkenes can lead to the formation of cyclopropane (B1198618) derivatives. This transformation typically proceeds through the generation of ethylidene carbene, which then adds to the double bond of the alkene in a [2+1] cycloaddition. The stereoselectivity of this reaction is a critical aspect, and significant research has been dedicated to controlling the diastereomeric and enantiomeric outcomes.

The use of transition metal catalysts, such as those based on palladium, rhodium, copper, and cobalt, is instrumental in achieving high stereoselectivity. researchgate.netdicp.ac.cnsemanticscholar.org For instance, palladium(II) acetate has been shown to be an effective catalyst for the cyclopropanation of alkenes with diazoalkanes. nih.gov Chiral catalysts, such as chiral rhodium(II) complexes and cobalt(II)-porphyrin complexes, have been developed to induce enantioselectivity in these reactions, allowing for the synthesis of optically active cyclopropanes. semanticscholar.orgwikipedia.orgorganic-chemistry.org

The diastereoselectivity of the cyclopropanation can also be influenced by the structure of the alkene and the reaction conditions. For example, the cyclopropanation of alkenyl silanes with this compound using a palladium catalyst can yield silyl (B83357) cyclopropanes with high diastereoselectivity for the trans isomer. nih.gov

Table 2: Catalysts for Stereoselective Cyclopropanation with Diazoalkanes
Catalyst SystemMetalOutcome
Palladium(II) AcetatePdEfficient cyclopropanation of alkenes. nih.gov
Chiral Rhodium(II) CarboxylatesRhHigh enantioselectivity in asymmetric cyclopropanation. wikipedia.org
Chiral Cobalt(II)-PorphyrinsCoHigh diastereo- and enantioselectivity. semanticscholar.orgorganic-chemistry.org
Copper ComplexesCuUsed in various cyclopropanation reactions. wikipedia.org

As a 1,3-dipole, this compound readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to synthesize five-membered heterocyclic compounds like pyrazolines and pyrazoles. nih.govenamine.net

The reaction of this compound with an alkene yields a pyrazoline. The initial product is often a Δ¹-pyrazoline, which can then isomerize to the more stable Δ²-pyrazoline. enamine.net The stability of the initial pyrazoline product depends on the substituents on the alkene. enamine.net

When this compound reacts with an alkyne, the resulting product is a pyrazole (B372694). This reaction is a fundamental method for constructing the pyrazole ring system, which is a common motif in pharmaceuticals and agrochemicals. nih.gov The development of continuous flow technologies has enabled the safer and more efficient synthesis of highly substituted pyrazoles and pyrazolines from fluorinated diazoalkanes. nih.gov

The regioselectivity of the [3+2] cycloaddition of this compound with unsymmetrical alkenes and alkynes is a crucial aspect that determines the final structure of the heterocyclic product. The orientation of the addition is governed by electronic and steric factors of both the diazoalkane and the dipolarophile.

In the case of diazomethane cycloadditions, which serve as a model for this compound, the regioselectivity is often explained by frontier molecular orbital (FMO) theory. acs.org For electron-deficient alkenes, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the diazomethane and the lowest unoccupied molecular orbital (LUMO) of the alkene. acs.org Conversely, for electron-rich alkenes, the interaction between the LUMO of the diazomethane and the HOMO of the alkene becomes more significant. acs.org

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to predict and rationalize the observed regioselectivity. nuph.edu.uaimist.ma These studies indicate that the electronic properties of the substituents on the dipolarophile significantly influence the activation barriers and, consequently, the regiochemical outcome of the reaction. nuph.edu.ua For example, in the reaction of diazomethane with para-substituted styrenes, electron-withdrawing groups on the styrene (B11656) lead to lower activation barriers and higher reaction yields. nuph.edu.ua

1,3-Dipolar Cycloadditions for Heterocycle Synthesis (e.g., Pyrazoles, Pyrazolines)

Reactions with Carbonyl Compounds for Homologation and Ring Transformations

This compound reacts with aldehydes and ketones in what is known as a homologation reaction, where the carbon chain of the carbonyl compound is extended by one carbon atom. This reaction can also be used for ring expansion of cyclic ketones.

When this compound reacts with an aldehyde, it can form a ketone. The reaction with a ketone leads to the formation of a new, larger ketone. In the case of cyclic ketones, this results in a ring expansion, where a methylene (B1212753) group from the this compound is inserted into the ring adjacent to the carbonyl group. wikipedia.orgvaia.com For example, the reaction of cyclopentanone (B42830) with diazomethane yields cyclohexanone. wikipedia.org

The mechanism of this reaction involves the nucleophilic attack of the diazoalkane on the carbonyl carbon, followed by a rearrangement with the expulsion of nitrogen gas. The migratory aptitude of the groups attached to the carbonyl can influence the product distribution. The choice of diazoalkane can also affect the outcome; for instance, the reaction of o-nitropiperonal with diazomethane favors an aryl shift, while the reaction with this compound results in a hydride shift. wikipedia.org

These homologation reactions are synthetically useful for accessing larger ring systems and for the one-carbon extension of carbonyl compounds. wikipedia.org

The Buchner–Curtius–Schlotterbeck Reaction

The Buchner–Curtius–Schlotterbeck reaction involves the interaction of aldehydes or ketones with aliphatic diazoalkanes, such as this compound, to produce homologated ketones and epoxides. fishersci.atamericanelements.comontosight.aichem960.com First described by Eduard Buchner and Theodor Curtius in 1885 and later expanded upon by Fritz Schlotterbeck in 1907, this reaction provides a method for carbon chain extension. fishersci.atamericanelements.com

The reaction mechanism initiates with a nucleophilic attack by the diazo compound on the carbonyl carbon of the aldehyde or ketone. fishersci.atamericanelements.com This addition forms a tetrahedral intermediate which then loses nitrogen gas to generate a tertiary carbocation. fishersci.atamericanelements.com This carbocation can then undergo one of two primary pathways: a 1,2-rearrangement to form a more stable carbonyl compound (the homologated ketone) or an intramolecular cyclization where an oxygen lone pair attacks the carbocation, yielding an epoxide. fishersci.atamericanelements.com

The specific diazoalkane used can significantly influence the product distribution. For instance, in the reaction with o-nitropiperonal, diazomethane primarily leads to the formation of an epoxide through an aryl shift. fishersci.no In contrast, when this compound is used with the same substrate, the major product is the corresponding ketone, resulting from a hydride shift. fishersci.no This highlights the role of the diazoalkane's structure in directing the reaction's outcome. While diazomethane reacts with aldehydes to typically yield a methyl ketone and a 1,2-epoxide, this compound often favors the formation of ketones. ontosight.ai

Formal One-Carbon Insertion Reactions with Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones can be classified as a formal one-carbon insertion, leading to the formation of homologated ketones. fishersci.atamericanelements.comwikipedia.org This process effectively inserts a carbon atom adjacent to the carbonyl group. The reaction generally proceeds through the mechanism described in the Buchner–Curtius–Schlotterbeck reaction, where the initial adduct loses nitrogen gas, and a subsequent rearrangement of a substituent (alkyl, aryl, or hydrogen) to the adjacent carbon results in the extended ketone. fishersci.atamericanelements.com

The relative migratory aptitude of the substituents on the carbonyl carbon influences which group shifts, thereby determining the structure of the resulting ketone. fishersci.at For aldehydes, the hydrogen atom typically migrates in preference to an alkyl group, leading to good yields of methyl ketones. wikipedia.org The reaction can be catalyzed by Lewis acids, and in such cases, there is often a preference for aryl group migration. wikipedia.org

In addition to homologated ketones, epoxides are also common byproducts of this reaction. fishersci.atamericanelements.com The ratio of ketone to epoxide can be influenced by the reaction conditions, including the solvent. fishersci.at For example, the presence of methanol (B129727) has been observed to alter the product ratios in reactions of certain aldehydes with diazomethane. fishersci.at

Rearrangement Pathways Involving this compound Derivatives

This compound derivatives are key precursors for several important rearrangement reactions that have broad applications in organic synthesis.

The Wolff Rearrangement and Ketene (B1206846) Formation

The Wolff rearrangement is a fundamental reaction in organic chemistry where an α-diazocarbonyl compound, such as an α-diazo ketone derived from a reaction involving this compound, converts into a ketene with the loss of dinitrogen gas. wikipedia.orgwikidata.orgwikipedia.orgsigmaaldrich.com This rearrangement can be induced by thermolysis, photolysis, or metal catalysis, with silver(I) oxide being a common catalyst. wikipedia.orgwikipedia.org

The mechanism of the Wolff rearrangement has been a subject of extensive study and can proceed through either a concerted pathway or a stepwise pathway involving a carbene intermediate. wikipedia.orgsigmaaldrich.com The ketene product is a highly reactive intermediate that can be trapped by various nucleophiles. wikipedia.orgwikipedia.org For instance, reaction with water, alcohols, or amines leads to the formation of carboxylic acids, esters, and amides, respectively. wikipedia.orgnih.gov

The synthetic utility of the Wolff rearrangement is significant due to the accessibility of α-diazocarbonyl compounds and the diverse reactivity of the resulting ketene intermediate. wikipedia.org However, the high reactivity of the starting materials can sometimes lead to competing side reactions. wikipedia.org

Applications in Arndt-Eistert Homologation

The Arndt-Eistert homologation is a widely used method for the one-carbon chain elongation of carboxylic acids, and it centrally features the Wolff rearrangement. nih.govfishersci.sewikipedia.orgfishersci.fifishersci.seontosight.ainih.gov The process begins with the conversion of a carboxylic acid to an acid chloride, typically using thionyl chloride. wikipedia.orgfishersci.se The acid chloride is then reacted with a diazoalkane, such as diazomethane or a derivative like this compound, to form an α-diazo ketone. nih.govfishersci.sefishersci.fi

This α-diazo ketone then undergoes a Wolff rearrangement, catalyzed by heat, light, or a metal salt (like silver oxide), to produce a ketene. fishersci.sefishersci.senih.gov The ketene is subsequently trapped by a nucleophile present in the reaction mixture. nih.govfishersci.se If water is the nucleophile, the product is a homologous carboxylic acid. nih.gov If an alcohol or an amine is used, the corresponding ester or amide is formed. nih.gov This method is particularly valuable for the synthesis of β-amino acids from α-amino acids. nih.govfishersci.fiontosight.ai

Ring Contraction Reactions

When the starting material for a Wolff rearrangement is a cyclic α-diazo ketone, the reaction leads to a ring-contracted product. wikipedia.orgamericanelements.comnih.gov This application of the Wolff rearrangement is a powerful tool for the synthesis of strained ring systems. The rearrangement of the cyclic α-diazo ketone results in the formation of a ketene, where one of the ring carbons has migrated, effectively reducing the ring size by one carbon. wikipedia.org

For example, the rearrangement of a cyclic α-diazo ketone like α-diazocyclohexanone results in a five-membered ring ketene, which can then be trapped by a nucleophile. wikipedia.org A classic example is the ring contraction of α-diazocamphor, which upon rearrangement and subsequent hydration of the ketene intermediate, yields exo-1,5,5-trimethylbicyclo[2.1.1]hexane-6-carboxylic acid. wikipedia.org These reactions are often photocatalyzed and proceed through a concerted mechanism. wikipedia.org The formation of four-membered rings from five-membered rings is also a significant application, though it can be thermodynamically less favorable due to increased ring strain. nih.gov

Ylide Generation and Subsequent Rearrangements

Diazo compounds, including derivatives of this compound, are precursors for the generation of ylides, which are neutral dipolar molecules containing a negatively charged atom (usually a carbanion) directly attached to a heteroatom with a formal positive charge. wikipedia.org Carbonyl ylides and azomethine ylides are two important classes of ylides that can be generated from diazo compounds.

A common method for generating carbonyl ylides involves the metal-catalyzed reaction of α-diazocarbonyl compounds. wikipedia.org Catalysts such as those based on rhodium and copper facilitate the release of nitrogen and the formation of a metallocarbene. This carbene can then react with a carbonyl group to form a carbonyl ylide. wikipedia.org These ylides are valuable intermediates in 1,3-dipolar cycloaddition reactions to form oxygen-containing five-membered rings. wikipedia.org Photochemical methods can also be employed to generate ylides from diazo compounds. wikipedia.orgepa.gov

Once formed, ylides can undergo various subsequent rearrangements. The specific transformations depend on the structure of the ylide and the reaction conditions. The study of ylide generation and their subsequent reactions is a dynamic area of research with applications in the synthesis of complex molecules and heterocyclic systems. wikipedia.orgnih.gov

Homocoupling and Cross-Coupling Reactions of this compound

This compound and its substituted analogues are versatile reagents in organic synthesis, primarily acting as precursors to carbenes or carbenoids upon losing molecular nitrogen. This reactivity is harnessed in various carbon-carbon bond-forming reactions, including homocoupling and cross-coupling, which provide access to a diverse range of molecular architectures. While the parent this compound (CH₃CHN₂) is highly reactive, much of the synthetic development has focused on its more stable, substituted derivatives, such as aryl- and fluoro-substituted diazoethanes. eurekaselect.comresearchgate.net These substituents modulate the reactivity and stability of the diazo compound, enabling more controlled and selective transformations.

The metal-catalyzed homocoupling of diazo compounds is a known, conceptually straightforward method for generating symmetrical alkenes. d-nb.infonih.gov This reaction involves the dimerization of two identical carbene intermediates generated from the diazo precursor. For instance, the homocoupling of a substituted this compound would yield a symmetrically tetrasubstituted alkene. However, this pathway is often a competitive side reaction in cross-coupling protocols and can be challenging to make highly selective. d-nb.infonih.gov

Cross-coupling reactions, where the diazo-derived carbene reacts with a different coupling partner, are of broader synthetic utility. These reactions have been developed using various transition metal catalysts—including rhodium, palladium, and copper—and a range of substrates such as compounds with activated C-H bonds, terminal alkynes, and isocyanides. eurekaselect.comresearchgate.netrsc.org

Rhodium-Catalyzed Cross-Coupling with C-H Bonds

Rhodium(III) catalysis enables the cross-coupling of substituted diazoethanes with substrates containing directable C-H bonds. For example, the coupling of O-pivaloyl benzhydroxamic acids with donor/acceptor diazo compounds like 1-phenyl-2,2,2-trifluorothis compound proceeds via C-H activation to furnish isoindolone products in high yields. fishersci.ca Mechanistic studies indicate that the C-H activation step is irreversible and turnover-limiting. fishersci.ca The reaction is tolerant of various functional groups on both the benzhydroxamic acid and the diazo compound. fishersci.ca

Amide ReactantThis compound ReactantCatalyst / ConditionsProductYieldRef
O-Pivaloyl benzhydroxamic acid1-Phenyl-2,2,2-trifluoro this compound[CpRhCl₂]₂, AgSbF₆, DCE, 80 °C3-(Phenyl)-3-(trifluoromethyl)isoindolin-1-one81% fishersci.ca
4-Methyl-O-pivaloyl benzhydroxamic acid1-Phenyl-2,2,2-trifluoro this compound[CpRhCl₂]₂, AgSbF₆, DCE, 80 °C5-Methyl-3-phenyl-3-(trifluoromethyl)isoindolin-1-one83% fishersci.ca
4-Methoxy-O-pivaloyl benzhydroxamic acid1-Phenyl-2,2,2-trifluoro this compound[Cp*RhCl₂]₂, AgSbF₆, DCE, 80 °C5-Methoxy-3-phenyl-3-(trifluoromethyl)isoindolin-1-one86% fishersci.ca

Table 1: Examples of Rh(III)-Catalyzed Cross-Coupling of Benzamides and Substituted Diazoethanes.

Palladium-Catalyzed Cross-Coupling with Indoles

Palladium catalysts facilitate the C-H functionalization of heterocycles like indoles with fluorinated diazoethanes. A notable transformation involves the reaction between N-alkylated indoles and aryl-substituted trifluorodiazoethanes. This process results in a C-H functionalization followed by a β-fluoride elimination to yield gem-difluoro olefin products under mild conditions. americanelements.com This method provides a direct route for the 1-aryl-(2,2-difluorovinyl) functionalization of indoles. americanelements.com

Indole ReactantThis compound ReactantCatalyst / ConditionsProductYieldRef
1,2-DimethylindolePhenyl(trifluoromethyl)diazomethanePd(OAc)₂, rac-BINAP, NaBArF, DCM2-(1-Aryl-2,2-difluorovinyl)-1,2-dimethylindole68% americanelements.com
1-Methyl-2-phenylindolePhenyl(trifluoromethyl)diazomethanePd(OAc)₂, rac-BINAP, NaBArF, DCM2-(1-Aryl-2,2-difluorovinyl)-1-methyl-2-phenylindole72% americanelements.com
1,2-Dimethylindole(4-Chlorophenyl)(trifluoromethyl)diazomethanePd(OAc)₂, rac-BINAP, NaBArF, DCM2-(1-(4-Chlorophenyl)-2,2-difluorovinyl)-1,2-dimethylindole85% americanelements.com

Table 2: Examples of Pd-Catalyzed Cross-Coupling of Indoles with Fluorinated Diazoethanes.

Copper-Catalyzed Cross-Coupling with Terminal Alkynes

Copper(I) complexes are effective catalysts for the cross-coupling of this compound derivatives with terminal alkynes. These reactions, which proceed through a metal carbene migratory insertion mechanism, are a powerful tool for synthesizing substituted allenes. beilstein-journals.orgresearchgate.net Specifically, the reaction of 2,2,2-trifluorothis compound (B1242873) (CF₃CHN₂) with various terminal alkynes provides access to trifluoromethyl-substituted allenes in good yields. researchgate.netresearchgate.net The reaction tolerates a range of functional groups on the alkyne partner. researchgate.net

Alkyne ReactantThis compound ReactantCatalyst / ConditionsProductYieldRef
Phenylacetylene2,2,2-Trifluorothis compoundCuBr (10 mol%), MTBE, 0 °C to rt1,1,1-Trifluoro-3-phenylpropa-1,2-diene81% researchgate.net
1-Octyne2,2,2-Trifluorothis compoundCuBr (10 mol%), MTBE, 0 °C to rt1,1,1-Trifluorodeca-1,2-diene75% researchgate.net
3,3-Dimethyl-1-butyne2,2,2-Trifluorothis compoundCuBr (10 mol%), MTBE, 0 °C to rt5,5-Dimethyl-1,1,1-trifluorohexa-1,2-diene70% researchgate.net

Table 3: Examples of Cu(I)-Catalyzed Cross-Coupling of Terminal Alkynes with 2,2,2-Trifluorothis compound.

Multi-Component Cross-Coupling Reactions

The reactivity of diazoethanes can be extended to multi-component reactions. A rhodium-catalyzed three-component reaction involving arylisocyanides, 2,2,2-trifluorothis compound, and a third component like an activated methylene isocyanide has been developed. rsc.org This process constructs highly substituted imidazole (B134444) rings in a single step. The proposed mechanism involves an initial coupling of the arylisocyanide with the rhodium-carbene derived from trifluorothis compound to form a ketenimine intermediate. This intermediate then undergoes a [3+2] cycloaddition with the third reaction partner to yield the final heterocyclic product. rsc.org

Catalytic Systems in Diazoethane Chemistry

Chiral Catalysis for Enantioselective Processes

The development of enantioselective transformations using diazoethane and its derivatives heavily relies on chiral catalysis. Transition metal complexes featuring chiral ligands are paramount in this field, enabling the synthesis of optically active molecules through various reactions like cyclopropanation, C-H insertion, and ylide formation. These catalysts create a chiral environment around the reactive metal-carbene intermediate generated from the diazo compound, effectively discriminating between the prochiral faces of the substrate or the carbene itself.

Key catalytic systems include those based on rhodium, copper, and scandium. Chiral dirhodium(II) catalysts, for instance, are highly effective for asymmetric carbene transformations. Similarly, copper complexes with chiral ligands such as Pybox and various N,N'-dioxide ligands have been successfully employed. mdpi.com Scandium(III) triflate, when complexed with chiral N,N'-dioxide ligands, has proven effective in catalyzing asymmetric intramolecular homologation of ketones with α-diazoesters and [3+2] cycloadditions. mdpi.comresearchgate.net These systems provide access to chiral cyclic β-ketoesters and 1-pyrazolines with high levels of diastereo- and enantioselectivity. mdpi.com

A notable example is the use of a chiral oxazaborolidinium ion (COBI) as a potent Lewis acid catalyst. This system can activate carbonyl compounds towards nucleophilic attack by diazo compounds, leading to tandem reactions that construct optically active β-keto esters and aldehydes with all-carbon quaternary centers. researchgate.net

The efficacy of chiral metal catalysts is critically dependent on the structure of the chiral ligand, which is the primary source of stereocontrol. The design of these ligands aims to create a well-defined and sterically constrained chiral pocket around the metal's active site. This precise architecture governs the trajectory of the interacting substrates, thereby dictating the stereochemical outcome of the reaction.

Several key principles guide modern ligand design:

C₂-Symmetry: Many successful chiral ligands, such as semicorrins and their derivatives, possess a C₂ axis of symmetry. uwindsor.ca This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. uwindsor.ca

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand are crucial. For metalloporphyrin catalysts, bulky substituents on the porphyrin macrocycle can create a chiral environment that enhances enantioselectivity in reactions like cyclopropanation and C-H insertion. mdpi.comresearchgate.net The electronic nature of the ligand can influence the reactivity and stability of the metal-carbene intermediate. mdpi.com

Tunable Chiral Pockets: Advanced ligands, like the recently developed spiroketal-based bis(oxazoline) (SPSiBox) ligands, feature a tunable chiral pocket. In copper-catalyzed carbene insertion reactions into Si-H and Ge-H bonds, both the chiral backbone and the chiral oxazoline (B21484) fragments of the SPSiBox ligand are crucial for achieving high enantioselectivity. acs.org This design allows for high chiral induction that is not overly sensitive to the size of the substrates. acs.org

Rational Design Based on Mechanism: Understanding the reaction mechanism allows for the rational design of ligands. For instance, in dirhodium-catalyzed Si-H insertion reactions, new spiro phosphate (B84403) ligands have been developed. nih.gov The enantioselectivity in these systems was found to correlate with the electronic differences between substituents on the diazoalkane's aryl rings, a factor that the chiral catalyst is designed to recognize. nih.gov

The creation of new chiral ligands is a continuous effort in asymmetric catalysis, aiming to improve efficiency, selectivity, and substrate scope for reactions involving this compound. nih.govresearchgate.net

Chiral Ligand ClassMetalReaction TypeReported Enantioselectivity (ee)
N,N'-Dioxide LigandsSc(OTf)₃[3+2] Cycloaddition, Ketone HomologationUp to 98% ee mdpi.com
Spiro Phosphate LigandsRh₂(OAc)₄Si-H Bond InsertionHigh enantioselectivity correlated with substrate electronics nih.gov
SPSiBox LigandsCu(I)Si-H and Ge-H InsertionUp to 94% ee acs.org
SemicorrinsCoConjugate ReductionHigh selectivity reported uwindsor.ca
Chiral PorphyrinsCo, FeRadical CyclopropanationUp to 97% ee mdpi.com

Organocatalysis in this compound Reactivity

In addition to metal-based systems, organocatalysis has emerged as a powerful strategy for activating this compound and its derivatives in a variety of transformations. uni-giessen.de Organocatalysts offer the advantage of being metal-free, often less sensitive to air and moisture, and operating under mild conditions. These catalysts typically function by activating either the diazo compound or the substrate through non-covalent interactions, such as hydrogen bonding or the formation of transient covalent intermediates.

Key classes of organocatalysts used in diazoalkane chemistry include:

Brønsted Acids: Chiral phosphoric acids (CPAs), derived from BINOL, are highly effective Brønsted acid catalysts. beilstein-journals.org They can protonate substrates or reagents, enabling enantioselective reactions. For example, a BINOL-derived catalyst can facilitate the asymmetric homologation of vinylboronic acids with trifluoromethyldiazomethane. beilstein-journals.org In a different approach, a three-component reaction of alkynyl boronates, diazoethanes, and ketones is catalyzed by BINOL derivatives to produce chiral tertiary CF3-allenols with high enantio- and diastereoselectivity. acs.org

Lewis Acids: Chiral N-heterocyclic carbene-boranes and chiral oxazaborolidinium ions (COBI) can function as effective Lewis acid organocatalysts. researchgate.net The COBI catalyst, for example, activates aldehydes for enantioselective nucleophilic addition of diazo compounds, leading to optically active products through subsequent tandem migrations. researchgate.net

LUMO-Lowering Activation: Chiral amines, such as imidazolidinones, can catalyze reactions by forming a transient iminium ion with an α,β-unsaturated aldehyde. This process lowers the LUMO of the aldehyde, activating it for enantioselective [3+2] cycloaddition with dipoles like nitrones, a strategy conceptually applicable to reactions with diazo compounds. acs.org

Thiourea (B124793) and Squaramide Catalysts: Bifunctional catalysts based on thiourea or squaramide scaffolds bearing a chiral amine are capable of activating both the nucleophile and the electrophile through hydrogen bonding. They have been successfully applied in various asymmetric reactions and have shown potential in controlling the reactivity of diazo compounds. mdpi.comnih.gov

Organocatalyst TypeActivation ModeExample ReactionKey Outcome
Chiral Phosphoric Acids (e.g., BINOL-derived)Brønsted Acid CatalysisAsymmetric homologation of boronates with diazoalkanesAccess to chiral α-CF₃ organoboronates and allenols beilstein-journals.orgacs.org
Chiral Oxazaborolidinium Ion (COBI)Lewis Acid CatalysisNucleophilic addition of diazo compounds to aldehydesEnantioselective synthesis of β-keto esters researchgate.net
Chiral ImidazolidinonesLUMO-Lowering (Iminium Ion)[3+2] Cycloaddition of α,β-unsaturated aldehydesHigh enantioselectivity for isoxazolidines acs.org
Tropylium (B1234903) IonLewis Acid CatalysisO-H insertion of diazoalkanes into carboxylic acidsMetal-free esterification sci-hub.se

Metal-Free Approaches to Diazoalkane Activation

Beyond organocatalysis, several other metal-free methods have been developed to activate diazoalkanes, providing sustainable and often orthogonal reactivity pathways. rsc.org These approaches avoid the cost and potential toxicity associated with transition metals and rely on alternative energy sources or reagent-based activation.

Photochemical Activation: The use of visible light, particularly low-energy blue light (e.g., 470 nm LEDs), offers a mild and catalyst-free method for generating carbenes from diazoalkanes. researchgate.net This photochemical approach enables highly efficient reactions such as cyclopropenations with alkynes and sigmatropic rearrangements of sulfur ylides under mild conditions. researchgate.net It has also been applied to the N-H functionalization of carbazoles, providing a direct and operationally simple C-N bond-forming strategy. acs.org

Boron-Mediated Homologation: Organoboron compounds can serve as metal-free partners for reactions with diazoalkanes. It has been shown through computational and experimental studies that boroxines, the dehydrated cyclic trimers of boronic acids, are the key reactive species in the homologation reaction with (trimethylsilyl)diazomethane. rsc.org This reaction provides a metal-free pathway to α-functionalized boronic esters. rsc.org

Brønsted Acid Activation: Strong, non-coordinating Brønsted acids like triflic acid (TfOH) can catalyze reactions of diazoalkanes without the need for a metal. dntb.gov.uacolab.ws For example, TfOH has been used to promote reactions between 2,2,2-trifluoro diazoethanes and other organic molecules. eurekaselect.com

Inherent Electrophilicity: Certain diazoalkanes exhibit unusual reactivity without any catalyst. For instance, 2,2,2-trifluorothis compound (B1242873) (CF₃CHN₂) has been found to act as an N-terminal electrophile in reactions with carbon nucleophiles. acs.org This inherent electrophilicity of the terminal nitrogen atom allows for the catalyst-free synthesis of CF₃-substituted aliphatic hydrazones, which are precursors to valuable heterocycles. acs.org

These metal-free strategies represent an important direction in modern organic synthesis, offering environmentally benign alternatives for harnessing the rich chemistry of this compound and related diazoalkanes. dntb.gov.ua

Theoretical and Computational Studies of Diazoethane Chemistry

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical calculations offer a powerful lens through which to examine the fundamental aspects of diazoethane's chemical behavior. These studies allow for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the quantification of energy changes throughout a reaction.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of organic reactions, including those involving diazo compounds. DFT calculations have been employed to investigate various aspects of diazoalkane chemistry, providing valuable insights that are often complementary to experimental findings. nuph.edu.uaresearchgate.netnuph.edu.ua For instance, in the context of 1,3-dipolar cycloadditions, a key reaction type for diazoalkanes, DFT has been used to analyze the reaction between diazo compounds and various dipolarophiles. nih.gov These studies often focus on understanding the regioselectivity and the nature of the transition states involved. nih.gov

Calculations on related systems, like the cycloaddition of diazomethane (B1218177) with substituted styrenes, have demonstrated that the electronic properties of substituents significantly influence reaction efficiency and regioselectivity. nuph.edu.uanuph.edu.ua DFT methods can effectively model these influences, confirming experimental observations and providing a deeper understanding of the underlying electronic factors. nuph.edu.uaresearchgate.netnuph.edu.ua The choice of functional and basis set is crucial for obtaining accurate results. For example, the M06-2X functional is often used for mechanistic studies of organic reactions. mdpi.com

The table below summarizes representative findings from DFT studies on reactions analogous to those of this compound, highlighting the types of information that can be obtained.

Reaction Studied (Analogous to this compound Reactions)DFT Functional/Basis SetKey Findings
1,3-Dipolar Cycloaddition of Diazomethane with IndenoneB3LYP/6-311G*The reaction proceeds via an asynchronous concerted mechanism, with the regiochemistry being dependent on the specific 1,3-dipole.
1,3-Dipolar Cycloaddition of Diazomethane with Methyl AcrylateB3LYP/6-31G(d)The reaction follows an asynchronous concerted mechanism, and the calculated regioselectivity matches experimental results.
Domino Reaction of 1-diazopropan-2-one (B6155555) with 1,1-dinitroethyleneB3LYP/6-31G(d)The reaction is initiated by a polar [3+2] cycloaddition with a relatively low activation energy.

This table is for illustrative purposes and presents data from studies on analogous diazo compounds to infer the types of insights applicable to this compound.

For even greater accuracy in determining the energetics and properties of molecules, ab initio and high-level correlated methods are employed. These methods, such as Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provide benchmark-quality data against which other methods can be compared. aip.orgresearchgate.netuoa.gr

Studies on the parent compound, diazomethane, have utilized these high-level methods to accurately determine its structural parameters and binding energy. uoa.gr For example, CCSD(T) calculations with large correlation-consistent basis sets (e.g., cc-pVnZ) have been used to obtain highly accurate geometries and vibrational frequencies. aip.orguoa.gr Such calculations are critical for understanding the fundamental properties of the diazo functional group.

High-level ab initio calculations have also been instrumental in studying the thermochemistry of related nitrogen-containing species, providing reliable heats of formation. researchgate.net While computationally expensive, these methods are essential for establishing a solid theoretical foundation for understanding the stability and reactivity of compounds like this compound. The inclusion of electron correlation at a high level is often necessary to accurately describe the electronic structure and energetics of these systems. acs.org

A potential energy surface (PES) is a fundamental concept in chemistry that illustrates the energy of a molecule or a system of molecules as a function of its geometry. fiveable.melibretexts.orgmuni.cz Mapping the PES for a reaction provides a comprehensive picture of the possible reaction pathways, including reactants, products, intermediates, and transition states. fiveable.mescience.gov

For reactions involving this compound, PES mapping allows for the identification of the lowest energy path from reactants to products, known as the reaction coordinate. fiveable.melibretexts.org The highest point along this path corresponds to the transition state, which is a critical point for determining the reaction rate. fiveable.melibretexts.org The characterization of transition states involves locating these saddle points on the PES and analyzing their structure and vibrational frequencies. cam.ac.uk A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. cam.ac.uk

Computational studies on the atmospheric chemistry of diazomethane, for instance, have utilized PES mapping to explore its reactions with atmospheric oxidants like O3, OH, and NO3 radicals. tandfonline.com These studies help in understanding the atmospheric fate of such compounds.

Once a transition state has been located on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. tandfonline.com An IRC analysis involves following the path of steepest descent from the transition state down to the reactants on one side and down to the products on the other. This confirms that the identified transition state indeed connects the desired reactants and products.

IRC calculations are a standard procedure in computational studies of reaction mechanisms. For example, in the study of 1,3-dipolar cycloaddition reactions, IRC calculations are used to verify that the located transition state smoothly connects the separated reactants (diazoalkane and dipolarophile) to the cycloadduct. researchgate.net This analysis provides a clear and unambiguous depiction of the reaction pathway.

Potential Energy Surface (PES) Mapping and Transition State Characterization

Electronic Structure Analysis of this compound and Intermediates

Understanding the electronic structure of this compound and the intermediates formed during its reactions is crucial for explaining its reactivity. The distribution of electrons in the molecule dictates its nucleophilic and electrophilic character and influences how it interacts with other molecules.

Topological analysis of the electron localization function (ELF) has been used to characterize the electronic structure of diazoalkanes. osi.lvsci-hub.sersc.org These analyses often reveal a pseudoradical character for the diazoalkane, which contributes to its reactivity in cycloaddition reactions. osi.lvrsc.org The electronic structure of this compound is characterized by a linear C-N-N arrangement with a significant contribution from zwitterionic resonance structures. uoa.gr This electronic configuration is key to its role as a 1,3-dipole.

During a reaction, the electronic structure evolves. Computational methods allow for the analysis of the electronic structure of transition states and intermediates. For example, in the Wolff rearrangement, electronic structure analysis of the carbene intermediate can provide insights into its singlet ground state and the factors that stabilize it. acs.org

Computational Prediction and Rationalization of Reactivity and Selectivity

A major goal of theoretical and computational chemistry is to predict and rationalize the reactivity and selectivity observed in chemical reactions. For this compound, this involves understanding why it reacts with certain substrates and why specific regioisomers or stereoisomers are formed preferentially.

Computational models can predict reactivity trends and selectivity with a good degree of accuracy. mdpi.comchemrxiv.orgacs.org For example, in 1,3-dipolar cycloadditions, Frontier Molecular Orbital (FMO) theory has been a cornerstone for rationalizing reactivity and regioselectivity. acs.org By analyzing the energies and coefficients of the highest occupied molecular orbital (HOMO) of the diazoalkane and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa), one can predict the favored reaction pathway.

Furthermore, conceptual DFT provides a framework for understanding reactivity through various indices such as chemical potential, hardness, and electrophilicity. sci-hub.senih.gov These indices can be calculated for this compound and its reaction partners to predict the direction of charge transfer and the relative reactivity. For instance, the nucleophilicity of this compound can be quantified, helping to explain its behavior in polar reactions. sci-hub.se

The table below illustrates how computational methods can be used to predict selectivity in reactions analogous to those of this compound.

Reaction TypeComputational ApproachPredicted Selectivity
1,3-Dipolar CycloadditionFMO analysis, Activation Energy CalculationRegioselectivity (e.g., formation of a specific pyrazoline isomer)
Mizoroki-Heck ReactionDFT mechanistic studiesRegiocontrol based on ligand-substrate interactions

This table is for illustrative purposes and presents data from studies on analogous reactions to infer the types of predictions applicable to this compound chemistry.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain the reactivity and selectivity of pericyclic reactions, including the 1,3-dipolar cycloadditions characteristic of diazoalkanes like this compound. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

In the context of a 1,3-dipolar cycloaddition involving a diazoalkane, the reaction is governed by the interaction between the frontier orbitals of the diazoalkane (the 1,3-dipole) and the dipolarophile (typically an alkene or alkyne). The relative energies of these orbitals determine the reaction's feasibility and rate. The dominant interaction is the one with the smallest energy gap between the HOMO of one reactant and the LUMO of the other.

Diazoalkanes are considered ambiphilic 1,3-dipoles, meaning they can react with both electron-rich and electron-poor dipolarophiles. epa.gov FMO theory rationalizes this by considering two primary interaction scenarios:

Normal-electron-demand cycloaddition: This occurs when the dominant interaction is between the HOMO of the diazoalkane and the LUMO of an electron-deficient dipolarophile (e.g., methyl acrylate). In this case, the diazoalkane acts as the nucleophile. Frontier molecular orbital calculations indicate a dominant HOMO(dipole) → LUMO(dipolarophile) interaction in cycloadditions of the parent compound, diazomethane, with electron-deficient alkenes. wikipedia.org

Inverse-electron-demand cycloaddition: This takes place when the primary interaction is between the LUMO of the diazoalkane and the HOMO of an electron-rich dipolarophile. Here, the diazoalkane functions as the electrophile.

For reactions with electron-rich alkenes, both frontier orbital interactions (HOMO(dipole)-LUMO(dipolarophile) and LUMO(dipole)-HOMO(dipolarophile)) can contribute significantly. wikipedia.org The regioselectivity of the cycloaddition—the orientation of the dipole relative to the dipolarophile—is then determined by the orbital coefficients on the interacting atoms. The reaction proceeds in a way that allows for the maximum overlap between the atomic orbitals with the largest coefficients in the respective frontier orbitals. For instance, in the cycloaddition of diazomethane with various substituted alkenes, the regioselectivity is governed by these frontier coefficients. wikipedia.org

It is important to note a nuance in the FMO model for diazoalkanes. The unoccupied orbital of the heteroallyl fragment (ψ3) is not the LUMO but rather the LUMO+1. The true LUMO is the perpendicular πN=N orbital, which is lower in energy. wikipedia.org While the classic FMO explanation often focuses on the HOMO-LUMO+1 interaction for reactions with electron-rich dipolarophiles, some studies suggest that stepwise mechanisms involving the HOMO-LUMO (πN=N) interaction can be energetically favorable. wikipedia.org

Analysis of Electron Density Transfer and Philicity

While FMO theory provides a powerful qualitative model, a more quantitative understanding of diazoalkane reactivity can be achieved by analyzing the electron density changes during a reaction. Concepts derived from Density Functional Theory (DFT), such as global electron density transfer (GEDT) and philicity indices, are instrumental in this regard.

Global Electron Density Transfer (GEDT): The GEDT measures the net charge transferred from the nucleophile to the electrophile at the transition state. A significant GEDT value indicates a polar reaction mechanism. In the reaction of diazomethane with an electrophilic partner like 3-(phenylsulfonyl)furan-2(5H)-one, the electronic chemical potential (µ) of diazomethane is higher than that of the electrophile, indicating that the electron density flux will be from the diazomethane to the furanone. ontosight.ai Analysis of the charge transfer along the reaction coordinate for the cycloaddition of diazomethane (DZM) with Psilostachyin (PSH) confirms that electron density flows from the DZM fragment to the PSH fragment, with a total transfer of between 0.044e and 0.205e, signifying a polar process. fishersci.at

Philicity Indices: The reactivity of diazoalkanes can be quantified using electrophilicity (ω) and nucleophilicity (N) indices. The electrophilicity index measures the ability of a species to accept electrons, while the nucleophilicity index measures its electron-donating capability.

Computational studies on diazomethane provide the following insights:

It is classified as a strong nucleophile. nih.gov

Its nucleophilicity index (N) is calculated to be 3.52 eV, while its electrophilicity index (ω) is 1.40 eV. ontosight.ai This confirms that in many reactions, it will act as the nucleophile. ontosight.ai

For example, in the reaction between diazomethane and benzaldehyde (B42025), the analysis of these indices shows that benzaldehyde (N= 2.18 eV, ω= 1.79 eV) will act as the electrophile and diazomethane (N= 3.11 eV, ω= 1.41 eV) will act as the nucleophile. nih.gov This is consistent with the direction of electron flow predicted by the electronic chemical potentials. nih.gov The combination of these computational tools provides a detailed picture of the electronic events during the reaction, explaining the polar character and reactivity patterns observed for diazoalkanes like this compound.

Broader Research Applications of Diazoethane in Synthetic Chemistry

Synthesis of Structurally Complex Organic Molecules

The unique reactivity of diazoethane makes it a valuable building block for the synthesis of intricate organic molecules. embedds.com Diazo compounds are frequently employed as precursors in a variety of synthetic reactions, including cyclizations, rearrangements, and insertion reactions. researchgate.netmdpi.com The ability of the carbene generated from this compound to insert into various chemical bonds facilitates the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds, which is a fundamental strategy for building molecular complexity. embedds.com

Key reactions involving this compound for the synthesis of complex structures include:

Cyclopropanation: this compound reacts with alkenes to form cyclopropane (B1198618) rings, a structural motif present in numerous natural products and biologically active molecules. mdpi.comontosight.aieasychem.org

Carbene Insertion: The ethylidene carbene derived from this compound can insert into C-H, N-H, O-H, and S-H bonds, enabling the direct functionalization of otherwise unreactive positions in a molecule. embedds.comresearchgate.netmdpi.com

[2+3] Cycloadditions: this compound can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to produce five-membered heterocyclic rings like pyrazolines. ontosight.airsc.orgresearchgate.net

These transformations showcase the power of this compound in assembling complex architectures from simpler precursors with high efficiency. embedds.com

Industrial and Fine Chemical Applications

In the chemical industry, fine chemicals are pure, complex substances produced in limited quantities and used as intermediates for specialty chemicals. wikipedia.org this compound serves as a key intermediate in this sector, primarily due to its versatility in constructing valuable molecular scaffolds. embedds.com Its applications extend to the production of various fine chemicals that are later used in the manufacturing of more complex, high-value products. embedds.comwikipedia.org

A significant application of this compound and other diazo compounds lies in their role as precursors for pharmaceuticals and agrochemicals. embedds.comontosight.aiontosight.ai The pyrazole (B372694) ring system, which can be synthesized via cycloaddition reactions of diazo compounds, is a core structure in many pharmaceutical and agricultural products. researchgate.net The ability of this compound to introduce ethyl groups and participate in the formation of heterocyclic systems like pyrazolines and aziridines makes it a crucial reagent. vulcanchem.comrsc.orguzh.ch Fluorinated organic compounds, which have seen a surge in use as pharmaceuticals and agrochemicals, can also be synthesized using fluorinated diazoalkanes like 2,2,2-trifluorothis compound (B1242873), highlighting the importance of this class of reagents. rsc.orgsigmaaldrich.comacs.org

Application AreaRole of this compound/Diazo CompoundsKey ReactionsResulting Structures
PharmaceuticalsPrecursor for active pharmaceutical ingredients (APIs). embedds.comvulcanchem.comCycloadditions, C-H insertions. mdpi.comrsc.orgHeterocycles (e.g., Pyrazoles, Aziridines), complex carbocyclic frameworks. researchgate.netuzh.ch
AgrochemicalsBuilding block for pesticides and herbicides. researchgate.netontosight.aiCyclopropanations, Cycloadditions. mdpi.comresearchgate.netCyclopropanes, Pyrazoles, and other N-heterocycles. ontosight.airesearchgate.net

Enabling Access to Novel Molecular Architectures

The reactions facilitated by this compound provide access to novel molecular architectures that would be challenging to synthesize using conventional methods. embedds.com The generation of carbenes or metallocarbenes from diazo compounds allows for the formation of new C-C bonds and the construction of carbocyclic and heterocyclic systems. mdpi.com For instance, the reaction of diazo compounds with imines can lead to the formation of aziridines, three-membered heterocyclic rings, after the elimination of nitrogen. uzh.ch Research has demonstrated that iterative C-C bond formation is possible by reacting diazo compounds with transient boronic acid intermediates, allowing for the controlled, sequential addition of units to build chemical diversity and access unique molecular structures. core.ac.uk

Role in Chemical Biology and Materials Science

The applications of diazo compounds have expanded beyond traditional organic synthesis into the fields of chemical biology and materials science. researchgate.net In chemical biology, diazo compounds are recognized as valuable reactive handles. nih.govresearchgate.net Their small size and unique reactivity allow them to be used as chemical probes to modify biomolecules like proteins and nucleic acids, helping to elucidate their structure and function. nih.gov Stabilized diazo compounds, which are less reactive and more compatible with biological systems, can be used for the specific alkylation of carboxyl groups in proteins. nih.gov

In materials science, diazo compounds are explored for their potential in creating new polymers and functional materials. ontosight.airesearchgate.net For example, long-chain perfluoroalkyl diazo compounds are of interest in the development of materials for applications like organic light-emitting diodes (OLEDs). rsc.org

Development of Iterative Synthetic Sequences

A sophisticated application of diazo compounds involves their use in iterative synthetic sequences to rapidly build molecular complexity. core.ac.uk Researchers have developed methods where a diazo compound reacts with a boronic acid, and the resulting intermediate boronic acid can be intercepted by another molecule of a diazo compound. core.ac.uk This process allows for a controlled, sequential C-C bond formation, enabling the construction of complex and diverse molecular structures in a stepwise manner. core.ac.uk This iterative approach, which can be performed using either the same or different diazo species in sequence, provides a powerful strategy for generating novel molecular architectures that would otherwise require much longer and more complex synthetic routes. core.ac.uk

Q & A

Q. What are the standard laboratory methods for synthesizing diazoethane, and how are they optimized?

this compound is typically synthesized via two primary routes: (1) reaction of ethyl chloroacetate with diazomethane in the presence of a base (e.g., KOH) or (2) in situ generation of diazomethane from N-methyl-N-nitroso-p-toluenesulfonamide, zinc dust, and acetic acid, followed by reaction with ethyl acetate. Optimization involves controlling temperature (ice-cooled conditions), solvent choice (dry, aprotic solvents), and purification via distillation or column chromatography to minimize decomposition .

Q. What safety protocols are essential for handling this compound?

Critical precautions include working under a fume hood to avoid inhalation of toxic fumes, using personal protective equipment (gloves, lab coats, safety glasses), and storing this compound in cool, dark conditions to prevent decomposition. Small quantities should be used to reduce explosion risks .

Q. What are the key applications of this compound in organic synthesis?

this compound is widely used in cyclopropanation (e.g., forming cyclopropane derivatives from alkenes), carbene insertion into C-H bonds, and C-H functionalization. These reactions enable access to complex molecules, including pharmaceuticals and agrochemical intermediates .

Q. How is this compound purified after synthesis, and why is this critical?

Post-synthesis, this compound is isolated via extraction with organic solvents (e.g., diethyl ether), dried over anhydrous sodium sulfate, and purified by distillation under reduced pressure. Purification removes byproducts like unreacted diazomethane and ensures high reactivity in downstream applications .

Advanced Research Questions

Q. How can MnO₂ contamination interfere with this compound applications in DNA caging, and how is this resolved?

MnO₂, a common oxidizer in this compound synthesis, can persist as a paramagnetic contaminant, disrupting 31P NMR analysis of caged DNA. Substituting MnO₂ with NiO₂ reduces interference, and rigorous filtration (e.g., using Celite™) improves purity for structural studies .

Q. Why do fluorinated this compound derivatives (e.g., difluoro this compound) exhibit lower stability, and how is this addressed?

Difluoro this compound is prone to hydrolysis due to electron-withdrawing fluorine atoms. Stability is enhanced using tert-butyl nitrite as an organic nitrite source in continuous flow reactors, which enables precise mixing and rapid reaction quenching, improving yields of pyrazoline derivatives .

Q. What factors govern stereoselectivity in cyclopropanation reactions using this compound?

Steric effects (e.g., bulky substituents) and reaction conditions (temperature, solvent polarity) influence exo/endo selectivity. For example, reactions with thiofluorenone at −15°C favor Δ²-pyrazoline isomers, while higher temperatures promote thiirane formation via diradical intermediates .

Q. How does continuous flow technology improve the synthesis of fluorinated this compound derivatives?

Flow reactors (e.g., micromixers with PTFE tubing) allow rapid mixing of difluoroethylamine with tert-butyl nitrite and acetic acid, minimizing decomposition. This method achieves >90% yield in pyrazoline synthesis compared to 8% in batch processes .

Q. What analytical challenges arise from this compound byproducts, and how are they mitigated?

Side reactions (e.g., hydrolysis to ethyl acetate derivatives) complicate NMR analysis. Strategies include quenching reactions at low temperatures, using deuterated solvents for clearer spectra, and employing LC-MS to track byproduct formation .

Q. How do reaction conditions impact the outcome of [3+2] cycloadditions involving this compound?

Low temperatures (−75°C) favor thiadiazoline intermediates, while warming induces nitrogen loss and thiirane formation. Solvent choice (THF vs. ether) and dipole orientation (anti vs. syn addition) further dictate product distribution, as seen in reactions with hetaryl thioketones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.